molecular formula C19H21N5S2 B4441473 [2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL (9H-PURIN-6-YL) SULFIDE

[2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL (9H-PURIN-6-YL) SULFIDE

Cat. No.: B4441473
M. Wt: 383.5 g/mol
InChI Key: KZQFMYRJFAJTME-UHFFFAOYSA-N
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Description

[2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL (9H-PURIN-6-YL) SULFIDE is a complex organic compound that features a unique combination of adamantyl, thiazolyl, and purinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL (9H-PURIN-6-YL) SULFIDE typically involves multiple steps, starting with the preparation of the adamantyl and thiazolyl intermediates. The adamantyl group can be introduced through the reaction of adamantane with suitable reagents, while the thiazolyl group can be synthesized via cyclization reactions involving thioamides and α-haloketones. The final step involves coupling the thiazolyl intermediate with a purinyl derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This typically includes the use of advanced catalytic systems and controlled reaction environments to facilitate the coupling reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL (9H-PURIN-6-YL) SULFIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, [2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL (9H-PURIN-6-YL) SULFIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may enable interactions with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In industry, the compound is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL (9H-PURIN-6-YL) SULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides structural rigidity, while the thiazolyl and purinyl groups enable binding to target sites. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL (9H-PURIN-6-YL) SULFIDE stands out due to its unique combination of adamantyl, thiazolyl, and purinyl groups. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(1-adamantyl)-4-(7H-purin-6-ylsulfanylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5S2/c1-11-2-13-3-12(1)5-19(4-11,6-13)18-24-14(8-26-18)7-25-17-15-16(21-9-20-15)22-10-23-17/h8-13H,1-7H2,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQFMYRJFAJTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)CSC5=NC=NC6=C5NC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL (9H-PURIN-6-YL) SULFIDE
Reactant of Route 2
[2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL (9H-PURIN-6-YL) SULFIDE
Reactant of Route 3
[2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL (9H-PURIN-6-YL) SULFIDE
Reactant of Route 4
[2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL (9H-PURIN-6-YL) SULFIDE
Reactant of Route 5
[2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL (9H-PURIN-6-YL) SULFIDE
Reactant of Route 6
[2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL (9H-PURIN-6-YL) SULFIDE

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